molecular formula C10H11NO2 B3059577 2-Ethoxy-3-methoxybenzonitrile CAS No. 80365-00-0

2-Ethoxy-3-methoxybenzonitrile

Cat. No.: B3059577
CAS No.: 80365-00-0
M. Wt: 177.2 g/mol
InChI Key: KQWOMRZXIXAASI-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzonitrile is a substituted benzonitrile derivative featuring ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 2- and 3-positions of the aromatic ring, respectively. This compound belongs to a class of nitrile-containing aromatic ethers, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

2-ethoxy-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOMRZXIXAASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627565
Record name 2-Ethoxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80365-00-0
Record name 2-Ethoxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the condensation of 2-ethoxy-3-methoxybenzaldehyde with potassium cyanide. Another method includes the reaction of 3-methoxybenzyl chloride with potassium cyanide. These reactions typically require specific conditions such as controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and solvents can further enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Ethoxy-3-methoxybenzonitrile has a broad range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antitumor and anti-inflammatory properties.

    Medicine: Research has shown that it can inhibit the growth of cancer cells and reduce inflammation and oxidative stress in animal models.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-ethoxy-3-methoxybenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to result from its ability to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Additionally, its anti-inflammatory effects may be due to the suppression of pro-inflammatory cytokines and oxidative stress markers.

Comparison with Similar Compounds

Electronic Effects

  • Ethoxy vs. Methoxy Groups : The ethoxy group in this compound introduces slight electron-donating effects compared to methoxy, altering the aromatic ring’s electron density. This may influence electrophilic substitution reactivity (e.g., nitration, halogenation) compared to analogs like 4-Hydroxy-3-methoxybenzonitrile, where the hydroxyl group (–OH) is strongly electron-withdrawing .
  • Cyanide Group : The nitrile (–CN) substituent is electron-withdrawing, directing subsequent reactions to meta/para positions relative to itself.

Steric and Solubility Considerations

  • Hydroxy Substitution : 4-Hydroxy-3-methoxybenzonitrile (similarity 0.95) has higher water solubility due to the polar –OH group, whereas this compound’s ethoxy group reduces polarity .

Biological Activity

Overview

2-Ethoxy-3-methoxybenzonitrile, with the molecular formula C10H11NO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a benzonitrile structure, which contributes to its unique chemical properties and biological effects.

The compound is known for its reactivity, undergoing various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives, which may also exhibit biological activity.

Reaction Type Description Common Reagents
OxidationConverts to carboxylic acids or other oxidized derivativesKMnO4, CrO3
ReductionConverts nitrile group to primary aminesLiAlH4, H2 (catalyst)
SubstitutionEthoxy and methoxy groups participate in nucleophilic substitutionNaOCH3, NaOEt

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines. The mechanism underlying its antitumor activity involves the inhibition of specific enzymes and signaling pathways crucial for cancer cell proliferation.

  • Case Study: In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death in these cancer models.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound exhibits anti-inflammatory properties. It has been shown to suppress the release of pro-inflammatory cytokines and reduce oxidative stress markers in animal models.

  • Research Findings: Animal studies indicated that administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, suggesting a reduction in systemic inflammation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Cytokine Modulation: By modulating cytokine production, it helps in alleviating inflammatory responses.

Applications in Research

Due to its promising biological activities, this compound is being explored for various applications:

  • Cancer Therapeutics: Potential development as a chemotherapeutic agent targeting specific cancers.
  • Anti-inflammatory Drugs: Exploration as a treatment option for inflammatory diseases.
  • Synthetic Intermediate: Utilized in the synthesis of other biologically active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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